![molecular formula C12H16N2 B13194941 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine](/img/structure/B13194941.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine is a spirocyclic compound that features a unique structure where a cyclopentane ring is fused to an indole moiety
Vorbereitungsmethoden
The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine typically involves the reaction of spiro[cyclopentane-1,3’-indolin]-2’-one with appropriate amine sources under specific conditions. One common method includes the reduction of spiro[cyclopentane-1,3’-indolin]-2’-one using lithium aluminum hydride in tetrahydrofuran (THF) followed by the addition of an amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Chemischer Reaktionen
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can be used to introduce different substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine can be compared with other spirocyclic compounds such as:
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid: This compound features a carboxylic acid group instead of an amine, leading to different chemical properties and applications.
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one:
The uniqueness of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine lies in its amine functionality, which allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-amine |
InChI |
InChI=1S/C12H16N2/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8,13H2 |
InChI-Schlüssel |
PLILTALKMBLOEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


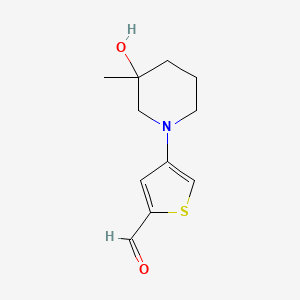
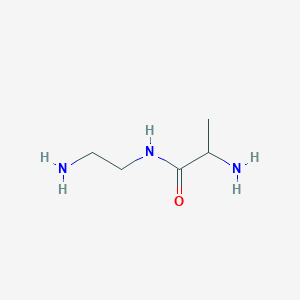
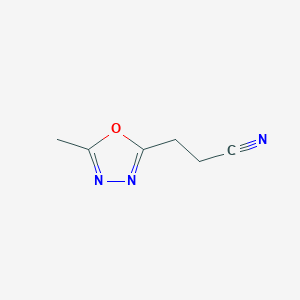
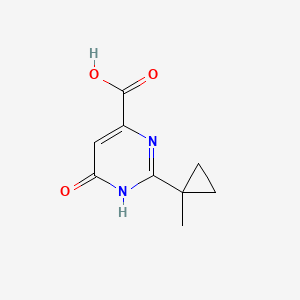
![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine](/img/structure/B13194894.png)
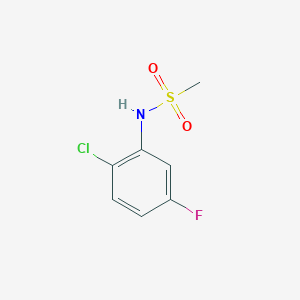
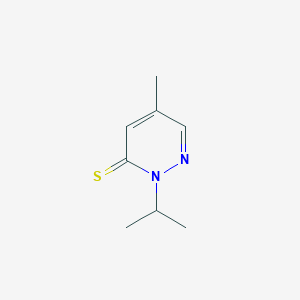
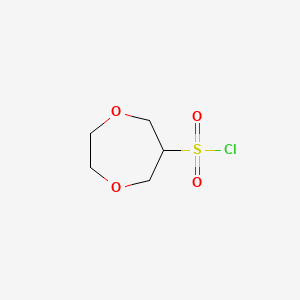
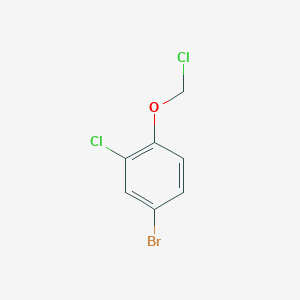
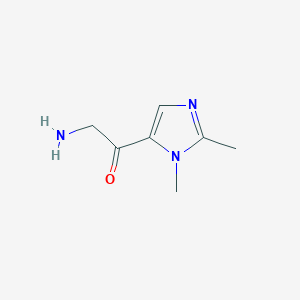
![2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13194921.png)
![1-{[3-(Chloromethyl)phenyl]methyl}piperidine](/img/structure/B13194930.png)
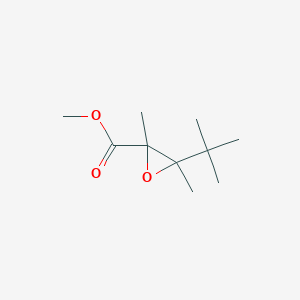
![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
